molecular formula C13H20N2O3 B6494545 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334374-72-9

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No. B6494545
CAS RN: 1334374-72-9
M. Wt: 252.31 g/mol
InChI Key: YJPUNNRPEQGDNU-UHFFFAOYSA-N
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Description

“1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a urea group (a carbonyl group flanked by two amine groups), and a 2-hydroxy-3-methoxy-2-methylpropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the benzyl and 2-hydroxy-3-methoxy-2-methylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromatic character to the molecule, while the urea group could participate in hydrogen bonding. The 2-hydroxy-3-methoxy-2-methylpropyl group would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and urea groups could impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Transition Metal Complexes with N-Heterocyclic Carbene (NHC) Ligands

Recently, there has been considerable interest in transition metal complexes containing N-heterocyclic carbene (NHC) ligands with hydroxyalkyl sidearms. These complexes offer diverse applications, particularly in asymmetric catalysis . Notably, 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can serve as a precursor for such complexes. Let’s explore their potential applications:

Asymmetric Catalysis: Chiral NHC ligands play a crucial role in asymmetric catalysis. These complexes exhibit high selectivity and efficiency in various chemical transformations. Researchers have explored hydroxyalkyl-functionalized NHC/Ru(II) and NHC/Pd complexes for enantioselective reactions . Applications include asymmetric synthesis, cross-coupling reactions, and C-H activation.

Medicinal Chemistry and Biological Activity

Antimicrobial Properties: The hydroxyalkyl-substituted benzimidazolium moiety in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea suggests potential antimicrobial activity. Researchers have investigated similar compounds for their effects against bacteria and malaria parasites . Further studies could explore its antibacterial and antimalarial properties.

Peptide Bond Surrogates: The triazole ring in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can act as a hydrogen bond acceptor and donor simultaneously. Such 1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates, offering chemical and biological stability . Applications may include drug design and protease inhibition.

Organic Synthesis and Benzylic Reactions

Benzylic Position Reactivity: The benzylic position in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is chemically reactive. Benzylic halides typically undergo substitution reactions via SN1 or SN2 pathways. Understanding these reactions can guide organic synthesis strategies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific studies or data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential use in fields like medicine or materials science .

properties

IUPAC Name

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPUNNRPEQGDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

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